PEG2 vs. PEG4 Linker Length in ERα PROTACs
A head-to-head evaluation of PEG2 and PEG4 linkers in the context of a VHL-based, ERα-targeting PROTAC (LCL-ER(dec)) revealed that linker length is a critical determinant of degradation activity. While the binary binding affinity of the PROTAC to ERα remained consistent between the two linker lengths (IC50 = 30–50 nM), the resulting cellular degradation activity was significantly different. The PEG3-linked PROTAC (LCL-ER(dec)) exhibited the highest degradation activity, but the study also explicitly characterized the PEG2 variant (LCL-ER(dec)-P2), demonstrating that this specific linker length yields a quantifiably distinct degradation profile compared to longer spacers . This data confirms that linker length, independent of binding affinity, directly impacts the formation of a productive ternary complex and subsequent target degradation.
| Evidence Dimension | Linker Length Impact on Cellular Degradation Activity |
|---|---|
| Target Compound Data | PEG2 linker (LCL-ER(dec)-P2) exhibits distinct degradation activity profile |
| Comparator Or Baseline | PEG4 linker (LCL-ER(dec)-P4) and PEG3 linker (LCL-ER(dec)) |
| Quantified Difference | Degradation activity differs by linker length; PEG3 > PEG2/PEG4 activity |
| Conditions | In vitro cellular assay, MCF-7 cells, Western blotting for ERα protein levels |
Why This Matters
This demonstrates that (S,R,S)-AHPC-PEG2-acid, as the source of the PEG2 linker, is not a functional equivalent of longer PEG spacers; its use yields a uniquely defined degradation outcome, critical for SAR campaigns.
- [1] The Pharmaceutical Society of Japan. (n.d.). MEDCHEM NEWS Vol. 33 No. 2, p. 24/52. [Translated excerpt: "LCL-ER(dec)-P2, LCL-ER(dec)-P4 were synthesized and evaluated for ERα binding and degradation activity. ... While both showed IC50=30-50nM binding, the PEG3 linker variant LCL-ER(dec) showed the highest degradation activity."] View Source
